molecular formula C19H16F2N2O4S B10939121 ethyl 4-cyano-5-({(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl}amino)-3-methylthiophene-2-carboxylate

ethyl 4-cyano-5-({(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl}amino)-3-methylthiophene-2-carboxylate

Cat. No.: B10939121
M. Wt: 406.4 g/mol
InChI Key: GPJMNUBZZPJAFJ-TWGQIWQCSA-N
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Description

ETHYL 4-CYANO-5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a cyano group, and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-CYANO-5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide.

    Attachment of the Difluoromethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the difluoromethoxyphenyl group is introduced to the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-CYANO-5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Pharmaceuticals: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its unique chemical structure.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE depends on its specific application:

    Pharmaceuticals: The compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

    Agrochemicals: It may interfere with essential biological processes in pests or weeds, leading to their death or inhibition.

    Materials Science: The compound’s unique structure can influence the physical properties of materials, such as their conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-CYANO-4-(THIOBENZOYLTHIO)PENTANOIC ACID: This compound shares the cyano and thiophene functionalities but lacks the difluoromethoxyphenyl group.

    TRIFLUOROMETHYL PHENYL SULFONE: This compound contains a trifluoromethyl group instead of a difluoromethoxy group and is used in similar applications.

Uniqueness

ETHYL 4-CYANO-5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to the presence of the difluoromethoxyphenyl group, which can impart distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are crucial, such as in the design of pharmaceuticals or advanced materials.

Properties

Molecular Formula

C19H16F2N2O4S

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[[(Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C19H16F2N2O4S/c1-3-26-18(25)16-11(2)14(10-22)17(28-16)23-15(24)9-6-12-4-7-13(8-5-12)27-19(20)21/h4-9,19H,3H2,1-2H3,(H,23,24)/b9-6-

InChI Key

GPJMNUBZZPJAFJ-TWGQIWQCSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C\C2=CC=C(C=C2)OC(F)F)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC(F)F)C#N)C

Origin of Product

United States

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